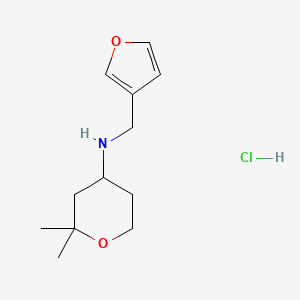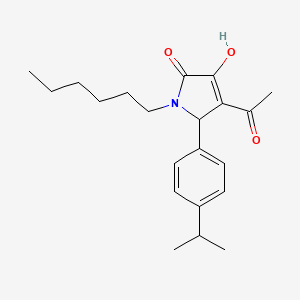![molecular formula C14H12ClNO5S B5137912 5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5137912.png)
5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(4-chlorophenyl)amino]sulfonyl}-2-methoxybenzoic acid, commonly known as CAMB, is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. CAMB has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of CAMB is based on its ability to inhibit the activity of enzymes that are involved in various biological processes. Specifically, CAMB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of this enzyme, CAMB can disrupt the normal physiological processes that rely on carbonic anhydrase activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CAMB are largely related to its ability to inhibit the activity of carbonic anhydrase. This can lead to a range of effects, including changes in acid-base balance, electrolyte balance, and fluid balance in the body. Additionally, CAMB has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit the activity of carbonic anhydrase.
实验室实验的优点和局限性
One of the main advantages of CAMB for lab experiments is its high purity and stability. This makes it a reliable tool compound for investigating the role of sulfonamides in biological systems. Additionally, CAMB is relatively easy to synthesize and can be produced in large quantities. However, one limitation of CAMB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on CAMB. One area of interest is the development of new sulfonamide compounds that have improved properties for use in biological systems. Additionally, there is ongoing research into the potential applications of CAMB in the treatment of cancer and other diseases. Finally, there is interest in investigating the mechanisms of action of CAMB and other sulfonamide compounds in greater detail, in order to better understand their effects on biological systems.
合成方法
The synthesis of CAMB involves several steps, including the reaction of 4-chloroaniline with chlorosulfonic acid to produce 4-chlorobenzenesulfonic acid. This is followed by the reaction of the intermediate with 2-methoxybenzoic acid to produce CAMB. The overall yield of the synthesis process is around 50%, and the purity of the final product can be improved through recrystallization.
科学研究应用
CAMB has been shown to have a wide range of potential applications in scientific research. It has been used as a tool compound to investigate the role of sulfonamides in biological systems, particularly in the inhibition of enzymes such as carbonic anhydrase. CAMB has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
5-[(4-chlorophenyl)sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c1-21-13-7-6-11(8-12(13)14(17)18)22(19,20)16-10-4-2-9(15)3-5-10/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOQKDLTVAQRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)

![1-(4-chlorophenyl)-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137861.png)

![5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137884.png)
![4-(4-fluorobenzyl)-1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B5137899.png)
![2-[3-oxo-3-(1-piperidinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5137906.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5137907.png)
![3-[(4-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5137910.png)


![N-[2-(dimethylamino)ethyl]-3,5,7-trimethyl-1-adamantanecarboxamide hydrochloride](/img/structure/B5137941.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole hydrobromide](/img/structure/B5137949.png)